molecular formula C19H18N4O3 B2937365 5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008227-26-6

5-(4-methoxyphenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No. B2937365
CAS RN: 1008227-26-6
M. Wt: 350.378
InChI Key: YCXKKZDIAITHHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolo[3,4-d][1,2,3]triazole ring, possibly through a cyclization reaction. The 4-methoxyphenyl and 4-methylbenzyl groups would likely be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-d][1,2,3]triazole ring, along with the attached 4-methoxyphenyl and 4-methylbenzyl groups. The presence of these groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. These could include further substitution reactions, as well as reactions involving the pyrrolo[3,4-d][1,2,3]triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolo[3,4-d][1,2,3]triazole ring and the 4-methoxyphenyl and 4-methylbenzyl groups would likely affect properties such as the compound’s solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives, including compounds with methoxyphenyl and methylbenzyl groups, have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding some compounds with good to moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Inhibition Studies

Triazole derivatives have also been studied for their potential as enzyme inhibitors. Jiang and Hansen (2011) prepared disubstituted 1,2,3-triazoles and evaluated them as inhibitors against caspase-3, identifying potent inhibitors with low nanomolar IC50 values (Jiang & Hansen, 2011).

Synthesis and Characterization

The synthesis and characterization of 1,5-disubstituted 1,2,3-triazoles through metal-free multi-component reactions have been reported, illustrating the versatility of triazole compounds in chemical synthesis and the potential for diverse applications (Vo, 2020).

Molecular Docking and Anticancer Evaluation

Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, using density functional theory and molecular docking. The study indicates the potential of triazole derivatives in cancer research, especially as EGFR inhibitors (Karayel, 2021).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and any potential biological activity. This could include testing the compound in various biological assays to determine if it has any interesting pharmacological properties .

properties

IUPAC Name

5-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-3-5-13(6-4-12)11-22-17-16(20-21-22)18(24)23(19(17)25)14-7-9-15(26-2)10-8-14/h3-10,16-17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXKKZDIAITHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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